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Compound of Interest

Methyl 2-(bromomethyl)-5-
Compound Name:
nitrobenzoate

cat. No.: B1356071

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-5-
nitrobenzoate

Introduction: The Synthetic Workhorse

Methyl 2-(bromomethyl)-5-nitrobenzoate, identified by CAS Number 90725-68-1, is a
substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis.
[1][2] Structurally, it features a benzene ring functionalized with a methyl ester, a nitro group,
and a reactive bromomethyl group. This unique combination of functional groups, particularly
the electrophilic benzylic bromide, makes it a highly valuable intermediate for constructing
complex molecular architectures.

Its primary role in the pharmaceutical industry is as a key building block in the synthesis of
novel therapeutic agents. Notably, it is utilized in the synthetic preparation of reversible
inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like
protease, a critical target in antiviral drug development.[1] It also serves as an impurity or
intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat
multiple myeloma.[2][3] This guide provides a comprehensive overview of its physical and
spectroscopic properties, experimental characterization methodologies, and essential safety
protocols, tailored for researchers and drug development professionals.

Physicochemical Properties
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The physical state and solubility of a compound are foundational to its handling, reaction setup,
and purification. Methyl 2-(bromomethyl)-5-nitrobenzoate is an off-white solid at ambient
temperature.[1] Its solubility profile is typical for a moderately polar organic molecule; it is
largely insoluble in water but soluble in organic solvents, a critical factor for its use in non-
agueous reaction media.

Summary of Physical Data

The quantitative physical properties of Methyl 2-(bromomethyl)-5-nitrobenzoate are
summarized in the table below. It is important to note that while the melting point is
experimentally determined, the boiling point and density are often predicted values based on
computational models due to the compound's potential for decomposition at high temperatures.

Property Value Source
CAS Number 90725-68-1 [1][2]
Molecular Formula CoHsBrNOa4 [1112]
Molecular Weight 274.07 g/mol [1][2]
Melting Point 76-77 °C [1]
Boiling Point 397.3 £ 32.0 °C (Predicted) [1]
Density 1.624 + 0.06 g/cm3 (Predicted) [1]
Appearance Off-white solid [1]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthetic
intermediate. The following sections detail the expected spectroscopic signatures for Methyl 2-
(bromomethyl)-5-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals for each type of
proton. The methyl ester protons (-OCHs) would appear as a sharp singlet, typically
downfield around 3.9 ppm. The benzylic protons (-CH2Br) would also be a singlet,
significantly deshielded by the adjacent bromine and aromatic ring, likely appearing in the
4.5-5.0 ppm range. The three aromatic protons would be in the 7.5-8.5 ppm region, with their
splitting patterns (multiplicities) determined by their ortho, meta, and para relationships.

e 13C NMR: The carbon NMR spectrum would corroborate the structure. A signal for the methyl
ester carbon would be expected around 53 ppm. The benzylic carbon would appear further
downfield. The carbonyl carbon of the ester is typically found in the 165-170 ppm region.
Aromatic carbons would resonate between 120-150 ppm, with carbons attached to the
electron-withdrawing nitro group being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4] The
spectrum of Methyl 2-(bromomethyl)-5-nitrobenzoate would be characterized by the
following absorption bands:

C=0 Stretch (Ester): A strong, sharp peak around 1720-1740 cm~1.[4]

e N-O Stretch (Nitro Group): Two distinct, strong absorptions are expected: an asymmetric
stretch around 1520-1560 cm~! and a symmetric stretch around 1340-1380 cm~1.[4]

e C-O Stretch (Ester): A strong peak in the 1100-1300 cm~1 region.
e Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm~* range.[4]

e C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm~! (aromatic) and just below
3000 cm~1 (aliphatic).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues. For this compound, a
key fragment observed in GC-MS analysis corresponds to a mass-to-charge ratio (m/z) of 194.
[3] This likely corresponds to the loss of the bromine atom and subsequent rearrangements.
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The molecular ion peak [M]* would be expected at m/z 273 and 275 with roughly equal
intensity, corresponding to the two isotopes of bromine (7°Br and 81Br).

Experimental Methodologies for Characterization

The trustworthiness of any data relies on robust experimental protocols. The following are
standardized, field-proven methods for determining the physical properties of a solid organic
compound like Methyl 2-(bromomethyl)-5-nitrobenzoate.

Melting Point Determination

» Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically
< 2 °C) suggests a pure compound, while a broad and depressed range indicates the
presence of impurities.

e Protocol:

o Asmall, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3
mm.

o The tube is placed in a calibrated melting point apparatus.

o The temperature is increased rapidly to about 15-20 °C below the expected melting point
(76 °C).

o The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

o The range is recorded from the temperature at which the first drop of liquid appears to the
temperature at which the entire sample becomes a clear liquid.

NMR Sample Preparation and Acquisition

o Rationale: Proper sample preparation and choice of solvent are critical for obtaining high-
resolution spectra. Deuterated solvents are used to avoid large solvent signals overwhelming
the analyte signals.

e Protocol:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1356071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean NMR tube.[5]

o A small amount of an internal standard, such as tetramethylsilane (TMS), may be added
for chemical shift calibration.[5]

o The tube is placed in the NMR spectrometer.

o Standard acquisition programs for *H and 3C NMR are run. Key parameters include
setting the appropriate spectral width, acquisition time, and relaxation delay to ensure
accurate integration and resolution.[6]
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Sample Preparation

Dry Solid Sample

( Weigh 5-10 mg )
Dissolve in ~0.7 mL
Deuterated Solvent (e.g., CDCI3)
( Transfer to NMR Tube )

Data Acquisitign & Processing

Place in NMR

Spectrometer

Acquire FID
(*H, 13C Programs)

Fourier Transform,
Phase & Baseline Correction

Spectral Analysis
(Chemical Shift, Multiplicity)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and analysis.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1356071?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety, Handling, and Storage

Given its reactive nature, proper handling of Methyl 2-(bromomethyl)-5-nitrobenzoate is
paramount for laboratory safety.

e Hazard Identification: The compound is classified as causing severe skin burns and eye
damage (H314).[1] It is a corrosive and irritant substance.

e Handling Precautions:
o Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.

o Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly
with water.

o Storage:
o Store in a cool, dry, and well-ventilated place.
o Keep the container tightly closed to prevent moisture ingress.

o For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is
recommended.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["physical properties of Methyl 2-(bromomethyl)-5-
nitrobenzoate"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135607 1#physical-properties-of-methyl-2-
bromomethyl-5-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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